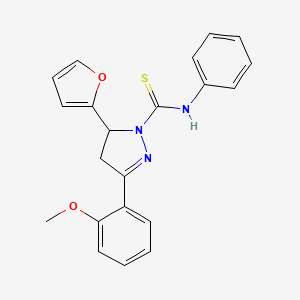

5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

This pyrazoline carbothioamide derivative features a furan-2-yl group at position 5, a 2-methoxyphenyl substituent at position 3, and an N-phenyl thiourea moiety. Its synthesis typically involves cyclization of chalcone precursors (e.g., [1-(2-methoxyphenyl)-5-(furan-2-yl)-prop-2-en-1-one]) with thiosemicarbazide under alkaline ethanol conditions . The compound has demonstrated notable antimicrobial activity against pathogens like Aeromonas hydrophila and Staphylococcus aureus, with some derivatives outperforming standard antibiotics like gentamycin . Structural studies confirm its dihydro-pyrazole core, which adopts a puckered conformation influenced by substituents .

Properties

IUPAC Name |

3-(furan-2-yl)-5-(2-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-25-19-11-6-5-10-16(19)17-14-18(20-12-7-13-26-20)24(23-17)21(27)22-15-8-3-2-4-9-15/h2-13,18H,14H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUHIVNFXILDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)C(=S)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazones with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbothioamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Halides, amines, dimethylformamide, and heat.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an anti-inflammatory , antimicrobial , and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development. Research indicates that compounds with similar structures exhibit significant biological activities, leading to the exploration of this compound's therapeutic potential.

Organic Synthesis

In organic chemistry, 5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify and create derivatives that could have enhanced or novel properties.

Materials Science

Recent studies have explored the use of this compound in developing organic electronic materials and sensors . The electronic properties imparted by the furan and methoxy groups make it suitable for applications in organic photovoltaics and other electronic devices.

Comparative Studies

Comparative studies with similar compounds reveal the uniqueness of this compound:

| Compound Name | Biological Activity |

|---|---|

| 5-(furan-2-yl)-3-phenyldihydro-pyrazole | Antimicrobial |

| 5-(furan-2-yl)-3-(4-chlorophenyl)-4,5-dihydro-pyrazole | Anticancer |

| 5-(furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-pyrazole | Anti-inflammatory |

The presence of the methoxy group enhances its electronic properties, influencing reactivity and biological activity compared to other similar compounds.

Antimicrobial Activity

A study published in PMC highlighted the utility of pyrazole derivatives in synthesizing heterocyclic compounds with antimicrobial activity. The research demonstrated that derivatives of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-pyrazole exhibited significant inhibition against various microbial strains .

Anticancer Potential

Research has indicated that compounds structurally related to 5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-pyrazole can induce apoptosis in cancer cells through their interaction with specific signaling pathways. These findings suggest a promising avenue for further exploration in anticancer drug development.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in inflammation or cell proliferation. For example, it may bind to and inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer cells, it may interfere with signaling pathways that regulate cell growth and survival, leading to apoptosis or cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoline Carbothioamides

Pyrazoline carbothioamides are studied for diverse biological activities, with substituents critically influencing potency and selectivity. Below is a comparative analysis of key analogs:

Anti-Acetylcholinesterase (AChE) Activity

- Compound A13: 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Exhibits IC₅₀ = 23.47 ± 1.17 nM against human AChE (hAChE), making it one of the most potent analogs. Molecular docking reveals interactions with Tyr341 via π-π stacking and a docking score of −6.547 kcal/mol .

Anticancer Activity

- Compound 1b : 3-(4-Fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Compound 5b : 3-(4-Chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Antimicrobial Activity

- Compound 16 : 2-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole

- Target Compound: 5-(Furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Demonstrates superior activity against Listeria monocytogenes compared to gentamycin, likely due to the 2-methoxy group’s lipophilicity enhancing membrane penetration .

Structural and Functional Group Analysis

Key Observations:

- Electron-Donating Groups (e.g., 2-OCH₃) : Enhance antimicrobial activity by increasing lipophilicity .

- Electron-Withdrawing Groups (e.g., 4-Cl, 4-F) : Improve anticancer and AChE inhibition via polar interactions .

- Furan-2-yl Group : Contributes to metabolic stability but may reduce target specificity compared to bulkier aryl groups .

Biological Activity

5-(Furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 306.41 g/mol

This compound features a pyrazole ring substituted with furan and methoxyphenyl groups, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the furan and methoxyphenyl substituents. The general synthetic route may include:

- Formation of Pyrazole : Reacting appropriate hydrazines with 1,3-diketones.

- Thioamide Formation : Introducing a thiocarbonyl group to form the carbothioamide functionality.

- Substitution Reactions : Utilizing electrophilic aromatic substitution to introduce furan and methoxy groups.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focused on various pyrazole derivatives, including similar compounds, demonstrated activity against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 18 | S. aureus |

| 5-(Furan-2-yl)-3-(2-methoxyphenyl)-N-phenyl | 16 | P. mirabilis |

These findings suggest that modifications in the pyrazole structure can lead to enhanced antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, a related compound demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at a concentration of 10 µM compared to standard drugs like dexamethasone . The mechanism often involves inhibition of pro-inflammatory cytokines and pathways, making these compounds promising candidates for treating inflammatory diseases.

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. A study indicated that certain pyrazole compounds induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were tested against various bacterial strains, showing that modifications in the substituent groups significantly influenced their antimicrobial potency.

- Anti-inflammatory Mechanism Investigation : Research demonstrated that specific pyrazole derivatives inhibited key inflammatory mediators in vitro, leading to reduced inflammation in animal models.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

The synthesis typically involves refluxing precursors (e.g., chalcones or hydrazine derivatives) in anhydrous ethanol, followed by recrystallization from polar aprotic solvents like DMF. For example, Abdel-Wahab et al. achieved a 61% yield by refluxing 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-1-(4-chlorophenyl)ethanone in ethanol for 4 hours, followed by slow evaporation of DMF for crystallization . Key optimization factors include:

- Solvent selection : Ethanol or methanol for reflux due to their polarity and boiling points.

- Reaction time : Extended reflux durations (4–6 hours) ensure complete cyclization.

- Purification : Multi-step recrystallization or column chromatography for removing unreacted precursors.

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Essential for confirming molecular geometry and intermolecular interactions. For instance, Nonthason et al. resolved the triclinic crystal system (space group P1) of a related pyrazole-carbothioamide, reporting bond angles, dihedral angles, and hydrogen-bonding networks .

- NMR spectroscopy : H and C NMR verify substituent positions and electronic environments.

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced: How can contradictions in spectral or crystallographic data be resolved during characterization?

Methodological Answer:

Contradictions often arise from conformational flexibility or polymorphism. A combined approach is recommended:

- Theoretical calculations : Density Functional Theory (DFT) optimizes molecular geometry and predicts NMR/IR spectra for comparison with experimental data. Viveka et al. used DFT to validate the planar conformation of pyrazole-carboxylic acid derivatives, resolving discrepancies in vibrational spectra .

- Multi-technique validation : Cross-check XRD data with spectroscopic results (e.g., IR for functional groups, NMR for proton environments).

Advanced: What computational strategies predict biological activity and binding mechanisms?

Methodological Answer:

- Molecular docking : Used to simulate interactions with target proteins (e.g., enzymes or receptors). A study on pyrazole-carbothioamide derivatives docked compounds into the active site of carbonic anhydrase isoforms, identifying key residues (e.g., Zn²⁺ coordination sites) for inhibitory activity .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the furan ring) with bioactivity. ’s synthesis of dichlorophenyl-methoxy analogs demonstrates how substituent polarity influences antimicrobial potency .

Advanced: How do substituent variations impact structure-activity relationships (SAR)?

Methodological Answer:

- Electron-donating vs. electron-withdrawing groups : Methoxy groups (electron-donating) enhance planarity and π-π stacking, while nitro groups (electron-withdrawing) increase electrophilicity. For example, 4-nitrophenyl-substituted pyrazoles showed enhanced antibacterial activity due to improved membrane penetration .

- Steric effects : Bulky substituents (e.g., 4-methylphenyl) reduce binding affinity to enzyme active sites, as observed in crystallographic studies of pyrazolyl-thiazole derivatives .

Advanced: How are hydrogen-bonding networks analyzed in crystal structures?

Methodological Answer:

- Intramolecular vs. intermolecular interactions : SC-XRD data reveal hydrogen bonds stabilizing molecular conformation. In the title compound, N–H⋯S and N–H⋯F interactions form supramolecular chains along the c-axis, while C–H⋯π interactions contribute to layer stacking .

- Hirshfeld surface analysis : Quantifies interaction types (e.g., H⋯H, H⋯O/F) and their contribution to crystal packing.

Basic: What solvents are optimal for recrystallization to ensure high-quality crystals?

Methodological Answer:

- DMF/ethanol mixtures : Slow evaporation of DMF solutions yields large, well-defined crystals suitable for XRD.

- Methanol/chloroform : For compounds with moderate polarity, as used in the crystallization of 5-(4-methoxyphenyl)-3-(pyridin-2-yl) derivatives .

Advanced: How can synthetic byproducts be identified and minimized?

Methodological Answer:

- HPLC-MS monitoring : Tracks reaction progress and identifies byproducts (e.g., uncyclized hydrazones).

- Temperature control : Lowering reaction temperatures reduces side reactions like oxidation of the thioamide group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.